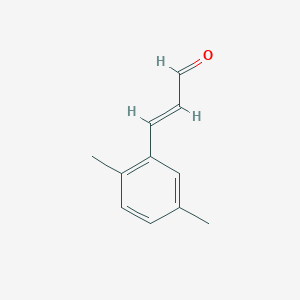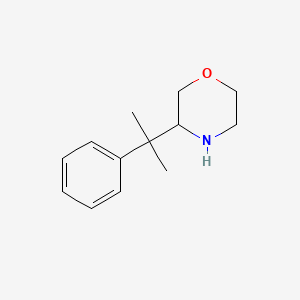
3-(2,5-Dimethylphenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group (-CHO) and a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This compound is part of the cinnamaldehyde family, known for its aromatic properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)prop-2-enal typically involves the crossed-aldol condensation of 2,5-dimethylbenzaldehyde and acetaldehyde in the presence of a base. The reaction proceeds as follows:
Reactants: 2,5-dimethylbenzaldehyde and acetaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An aqueous or alcoholic medium.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2,5-dimethylphenyl)prop-2-enal can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
作用机制
The mechanism of action of 3-(2,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound of the cinnamaldehyde family.
2,5-Dimethylcinnamaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
3-(2,5-Dimethylphenyl)prop-2-enal is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamaldehyde derivatives.
属性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChI 键 |
RYMBNFBPNCLEKN-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)/C=C/C=O |
规范 SMILES |
CC1=CC(=C(C=C1)C)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)

![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)




![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)



